2-(2-Phenylpyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-phenylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)9-14-8-4-7-11(14)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULILNKJGUCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity: Antimicrobial acetamides (47–50) demonstrate that bulky substituents like benzo[d]thiazole-sulfonylpiperazine enhance activity against gram-positive bacteria and fungi, likely via enzyme inhibition . Synthetic auxin agonists (e.g., WH7) incorporate chlorophenoxy and heteroaryl groups, mimicking natural auxins to regulate plant growth .
Safety Profiles: Piracetam’s Category 4 acute toxicity (H302) contrasts with the lack of data for the phenyl-pyrrolidine analog, highlighting the need for targeted toxicological studies . Respiratory irritation (H335) in 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide suggests alkylphenoxy groups may pose inhalation risks .
Physicochemical Properties
Polar Surface Area (PSA) and LogP :
Isomerism and Metabolite Identification :
- Ortho vs. meta substituent positioning (e.g., 2-(2-hydroxyphenyl)acetamide vs. 3-hydroxyphenyl analog) significantly impacts metabolite identification, as seen in pharmacokinetic studies .
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the protonation of 2-phenylpyrrolidin-2-ol in concentrated sulfuric acid, facilitating the formation of a carbocation intermediate. Subsequent nucleophilic attack by acetonitrile generates a nitrilium ion, which undergoes hydrolysis to yield the acetamide product. Key parameters include:
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Acid Concentration : Concentrated sulfuric acid (96%) is critical for carbocation stability. Diluted acid leads to incomplete dehydration and low yields.
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Temperature : Optimal results are achieved at 65°C for 3 hours, balancing reaction rate and side-product formation.
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Workup : Quenching the reaction mixture in ice-water followed by basification with NaOH (pH >11) precipitates the product.
Yield and Challenges
A reported yield of 78% was achieved using 2-methyl-1-phenyl-2-propanol as a model substrate. However, challenges include:
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Crystallization Issues : Failure to crystallize may arise from residual acetic acid or insufficient basification.
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Byproducts : Overheating or prolonged reaction times can lead to sulfonation or polymerization.
Alkylation of Pyrrolidine Derivatives
Alkylation of 2-phenylpyrrolidine with chloroacetamide represents a direct route to the target compound. This method, detailed in patent literature, emphasizes solvent choice and base selection for optimal efficiency.
Procedure and Optimization
Scalability and Industrial Relevance
This method is scalable for industrial production, with yields exceeding 65%. Advantages include:
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Solvent Recovery : Ethanol can be recycled, reducing costs.
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Minimal Byproducts : The reaction is highly selective for N-alkylation over competing pathways.
Acid Chloride Coupling Strategy
The synthesis of α-diazo acetamides via acid chlorides, as reported in recent literature, provides a versatile pathway to this compound.
Stepwise Synthesis
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Acid Chloride Formation : Acetic acid is treated with thionyl chloride (SOCl₂) to form acetyl chloride.
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Amide Coupling : Reaction of acetyl chloride with 2-phenylpyrrolidine in dichloromethane (DCM) with triethylamine as a base yields the acetamide.
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Elimination : Sodium hydroxide and phase-transfer catalysts (e.g., Aliquat® 336) facilitate the elimination of HCl.
Q & A
Q. What are the standard synthetic routes for 2-(2-Phenylpyrrolidin-1-yl)acetamide?
The synthesis typically involves coupling a phenylpyrrolidine derivative with an acetamide precursor. For example:
- Step 1 : Prepare 2-phenylpyrrolidine via reductive amination or cyclization of appropriate precursors.
- Step 2 : React the amine group of 2-phenylpyrrolidine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide bond .
- Purification : Use column chromatography or recrystallization to isolate the product. Reaction yields depend on temperature control (0–25°C) and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .
Q. What safety protocols are critical when handling this compound?
Based on analogous acetamides:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in a dry, cool environment away from incompatible reagents .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during structural elucidation?
Contradictions may arise from impurities, tautomerism, or incorrect isomer assignment. Strategies include:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Isomer analysis : Synthesize and characterize all possible stereoisomers to rule out misassignment .
- Supplementary techniques : Use X-ray crystallography for unambiguous structural confirmation .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Catalyst screening : Test bases like DBU or K2CO3 to enhance acylation efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve reactivity .
- In-line monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time/temperature .
Q. How can computational methods predict biological target interactions for this compound?
- Molecular docking : Use software like AutoDock to model binding affinities with enzymes or receptors (e.g., GABAergic or NMDA targets for pyrrolidine derivatives) .
- Pharmacophore mapping : Identify key structural motifs (e.g., acetamide group) responsible for activity .
- In vitro validation : Follow docking studies with enzymatic assays (e.g., IC50 measurements) .
Q. How to resolve contradictions between computational and experimental solubility data?
- Experimental reassessment : Measure solubility in multiple solvents (e.g., DMSO, water) using UV-Vis spectroscopy or gravimetric analysis.
- Thermodynamic analysis : Perform differential scanning calorimetry (DSC) to study polymorphic forms affecting solubility .
- Computational refinement : Adjust force field parameters in software like COSMO-RS to better match experimental conditions .
Q. What experimental designs assess metabolic stability in preclinical studies?
- In vitro models : Incubate the compound with liver microsomes or hepatocytes, analyzing degradation via LC-HRMS/MS .
- Metabolite identification : Use isotopic labeling or MS/MS fragmentation to trace metabolic pathways.
- Kinetic analysis : Calculate half-life (t½) and intrinsic clearance (Clint) to prioritize stable analogs for further testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
